

Application Notes and Protocols for Studying Fungal Infections with (Rac)-CPI-098

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Compound of Interest

Compound Name: (Rac)-CPI-098

Cat. No.: B514917

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Introduction

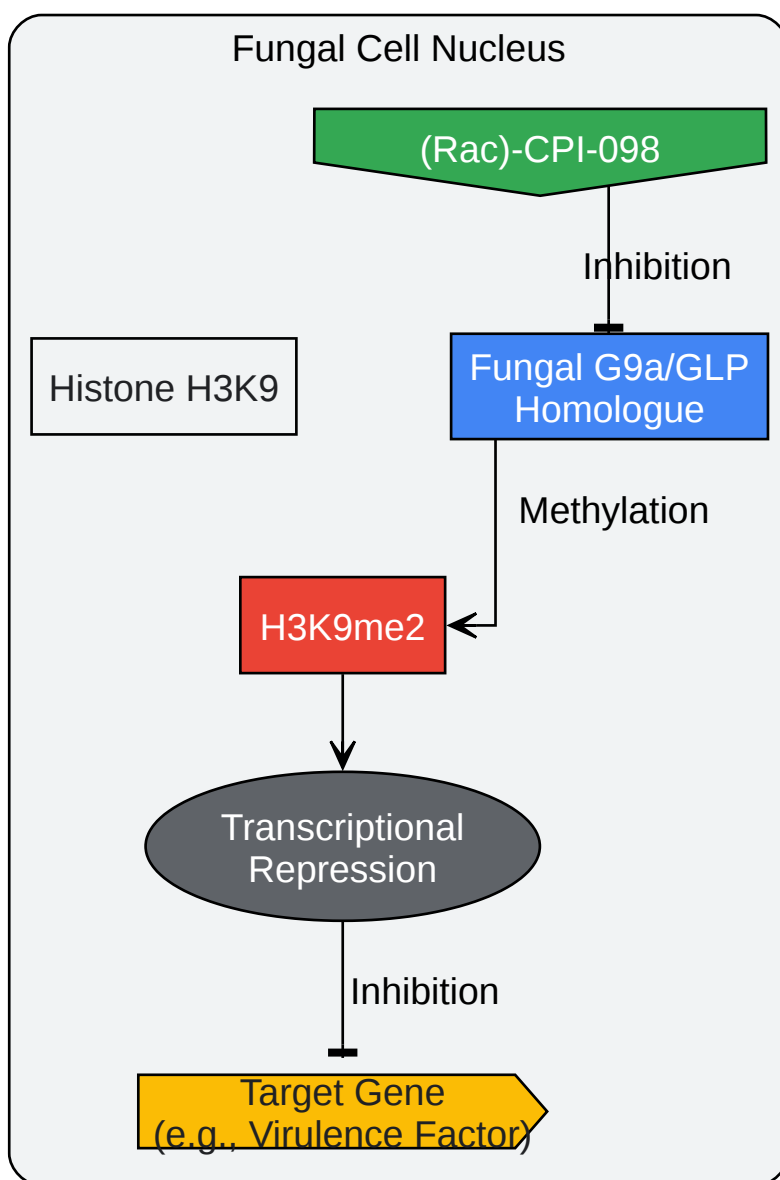
In the quest for novel antifungal therapeutics, epigenetic regulators have emerged as a promising class of targets. Histone methylation, a key epigenetic modification, is crucial for regulating fungal growth, development, pathogenicity, and stress responses.[1][2] The histone methyltransferases G9a and G9a-like protein (GLP) are responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), modifications generally associated with transcriptional repression.[3][4][5] While extensively studied in mammalian systems, the fungal homologues of G9a/GLP represent a potential vulnerability that can be exploited for antifungal drug development.

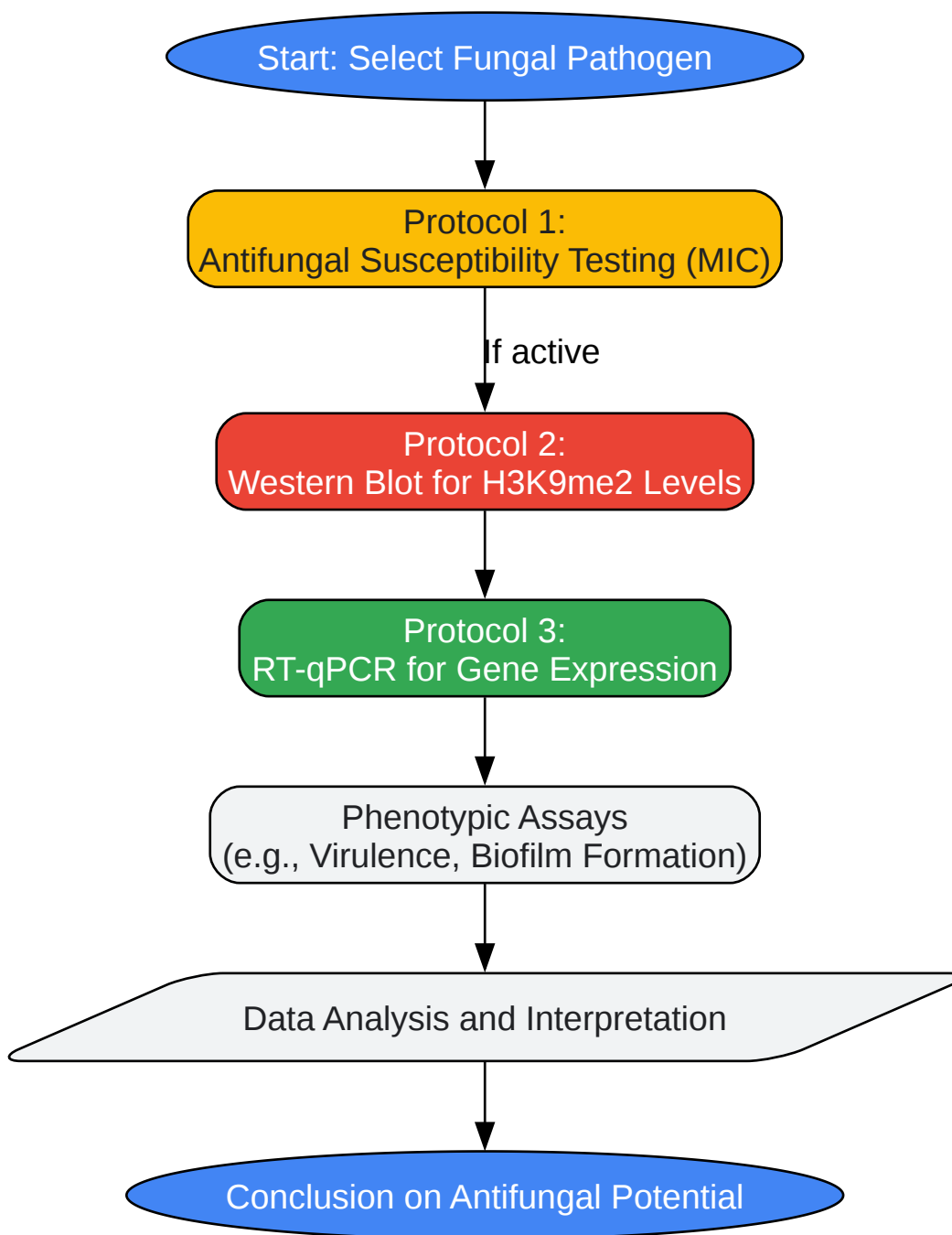
(Rac)-CPI-098 is a chemical probe known to target G9a/GLP.[3][6] Although its direct application in mycology is not yet extensively documented, its known mechanism of action in other eukaryotes provides a strong rationale for its use in studying and potentially inhibiting fungal pathogens. These application notes provide a framework for utilizing **(Rac)-CPI-098** as a research tool to investigate the role of H3K9 methylation in fungal biology and to assess its potential as an antifungal agent.

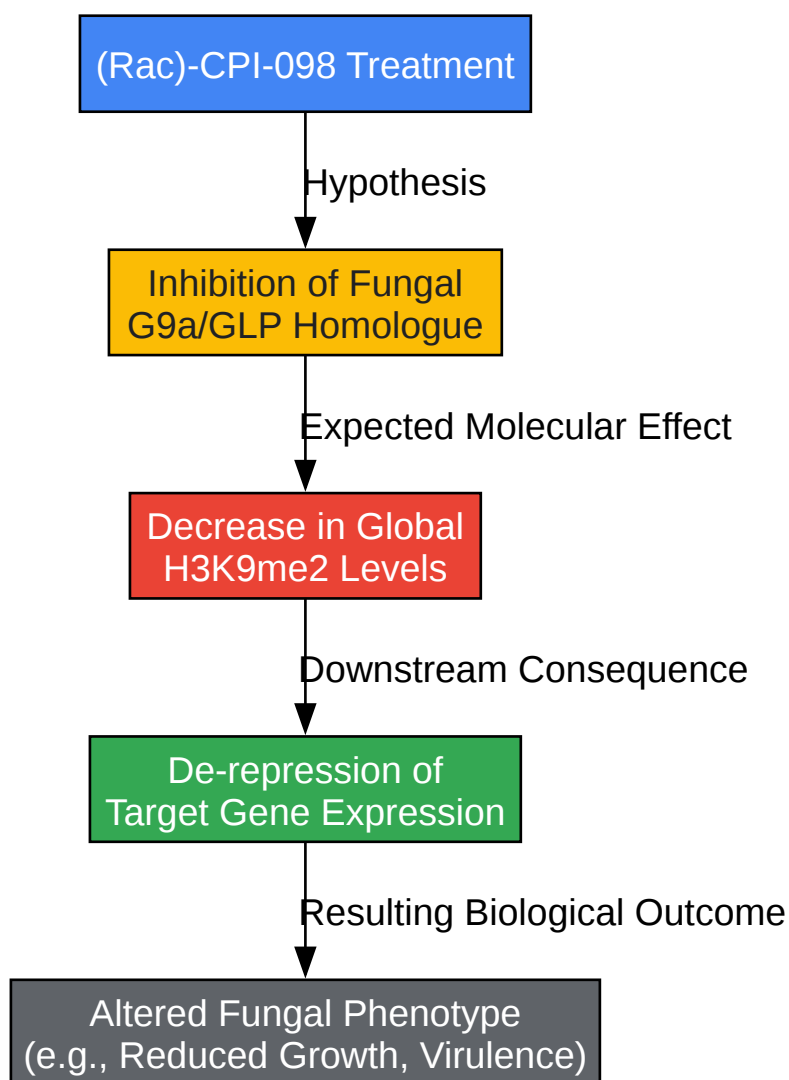
Presumed Mechanism of Action

(Rac)-CPI-098 is anticipated to inhibit the activity of fungal G9a/GLP homologues, leading to a reduction in global H3K9me2 levels. This inhibition of a repressive histone mark is expected to

de-repress the expression of various genes, including those related to stress responses, secondary metabolism, and virulence, which are normally silenced during certain stages of the fungal life cycle. The downstream consequences of this epigenetic reprogramming could include impaired growth, reduced pathogenicity, and increased susceptibility to other antifungal agents.







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- To cite this document: BenchChem. [Application Notes and Protocols for Studying Fungal Infections with (Rac)-CPI-098]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b514917#using-rac-cpi-098-to-study-fungal-infections]

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